5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid

Description

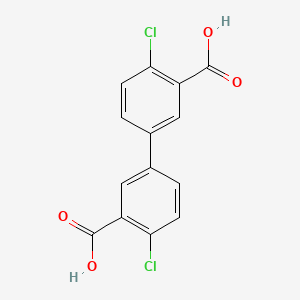

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid is a substituted benzoic acid derivative featuring two aromatic rings: a 2-chlorobenzoic acid core and a 3-carboxy-4-chlorophenyl group attached at the 5-position.

Properties

IUPAC Name |

5-(3-carboxy-4-chlorophenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZASJRGRJAXNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593740 | |

| Record name | 4,4'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70994-42-2 | |

| Record name | 4,4'-Dichloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by carboxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Industrial Production

In industrial settings, large-scale reactors and automated systems are utilized to ensure consistent quality in production.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore various reaction mechanisms, contributing to advancements in organic chemistry.

Biology

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid is used in biochemical assays to investigate:

- Enzyme activities

- Metabolic pathways

It can also modulate biochemical pathways by interacting with enzymes and receptors, affecting cellular processes.

Medicine

Research into therapeutic applications highlights its potential in:

- Drug development : The compound's structure allows for modifications that can enhance pharmacological properties.

- Pharmacological studies : Investigations into its efficacy against various diseases, particularly those involving inflammation and microbial infections.

Industry

In the industrial realm, this compound is utilized for producing specialty chemicals with specific properties, making it valuable in materials science.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of this compound against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 9 | |

| Enterococcus faecium | 15 | |

| Bacillus subtilis | 8 | |

| Candida albicans | 8 |

The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Antibiofilm Activity

This compound also shows potential in combating biofilm-associated infections.

Table 2: Antibiofilm Activity

| Bacterial Strain | Minimum Biofilm Eradication Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Enterococcus faecium | 125 |

These findings suggest its utility in managing infections resistant to conventional antibiotics.

In Vivo Studies

In vivo studies have indicated that derivatives of chlorobenzoic acids can effectively reduce inflammatory responses. For example, in diabetic models, compounds similar to this one were found to alleviate retinal vascular leakage, highlighting their anti-inflammatory potential.

Structure-Activity Relationship (SAR)

SAR studies emphasize that specific structural features significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine enhances binding affinity and potency against target enzymes or receptors.

Key Findings from SAR Studies:

- Structural modifications can lead to enhanced antimicrobial and anti-inflammatory activities.

- Chlorine substituents increase lipophilicity, improving biological interactions.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Chlorobenzoic Acid Isomers

Key Structural Differences :

- 2-Chlorobenzoic Acid : Lacks the second aromatic ring and carboxy group. It is a common precursor in synthesizing acridine derivatives (e.g., amsacrine analogs) via reactions with anilines .

- Dichlorobenzoic Acids (2,3-; 2,4-; 2,5-; 2,6-): These isomers differ in chlorine substitution patterns, altering electronic effects and steric hindrance. For example, 2,4-dichlorobenzoic acid exhibits higher lipophilicity than mono-chlorinated analogs, impacting bioavailability .

Amino-Substituted Analogs

4-Amino-2-chlorobenzoic Acid and 2-Amino-4-chlorobenzoic Acid:

- These isomers introduce an amino group, altering electronic properties. Theoretical studies (DFT/B3LYP) suggest that 4-amino-2-chlorobenzoic acid has stronger interactions with COVID-19 protease (PDB ID: 6LU7) due to optimized hydrogen bonding .

- Lipophilicity: Amino groups reduce log k (HPLC-derived lipophilicity) compared to non-amino analogs, affecting membrane permeability .

Fluorinated Derivatives

Fluorine substitution enhances metabolic stability and bioavailability. Examples include:

Sulfonamide and Urea Derivatives

- 4-Chloro-3-sulfamoylbenzoic Acid : Replaces one carboxylic acid with a sulfonamide group, enhancing solubility and enabling use as a diuretic or carbonic anhydrase inhibitor .

- Urea/Thiourea Derivatives : Synthesized from 2-chlorobenzoic acid precursors, these compounds exhibit potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Physicochemical and Toxicological Considerations

- Lipophilicity: The target compound’s dual carboxylic acid groups likely reduce log k compared to mono-carboxy analogs, as seen in related structures .

- Toxicity : Structural surrogates like 2-chlorobenzoic acid are rapidly excreted as glycine conjugates, but repeated-dose toxicity data for most analogs remain unavailable .

Biological Activity

5-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid, a compound belonging to the class of chlorobenzoic acids, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a carboxylic acid group and two chlorinated phenyl rings, which contribute to its biological properties. The presence of chlorine substituents is known to enhance the lipophilicity and biological activity of aromatic compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 9 | |

| Enterococcus faecium | 15 | |

| Bacillus subtilis | 8 | |

| Candida albicans | 8 |

The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm. The results suggest that structural modifications, such as the introduction of carboxyl groups, enhance the compound's efficacy.

Antibiofilm Activity

Beyond its antimicrobial properties, the compound also demonstrated antibiofilm activity. Biofilms pose significant challenges in clinical settings due to their resistance to conventional antibiotics.

Table 2: Antibiofilm Activity

Both Staphylococcus aureus and Enterococcus faecium showed a minimum biofilm eradication concentration (MBEC) of 125 µg/mL for the compound, indicating its potential utility in managing biofilm-associated infections.

In Vivo Studies

In vivo studies are crucial for understanding the biological activity of compounds in living organisms. Research involving animal models has shown that derivatives of chlorobenzoic acids can effectively reduce inflammatory responses and exhibit protective effects against oxidative stress.

Case Study: In Vivo Efficacy in Diabetic Models

In a study assessing diabetic retinopathy, compounds similar to this compound were found to reduce retinal vascular leakage in streptozotocin-induced diabetic rats. These findings highlight the compound's potential in treating complications associated with diabetes through its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific structural features significantly influence the biological activity of chlorobenzoic acids. The introduction of electron-withdrawing groups like chlorine enhances binding affinity and potency against target enzymes or receptors.

Key Findings from SAR Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.